
Haloperidol
Overview
Description
Haloperidol is a first-generation (typical) antipsychotic drug primarily used to treat schizophrenia, acute psychosis, and mania. It acts as a potent antagonist of dopamine D2 receptors (DRD2), with a binding affinity (Ki) of 2 nM . Its chemical structure (C21H23ClFNO2) includes a piperidine ring and a fluorophenyl ketone group, which are critical for its pharmacological activity . This compound’s therapeutic efficacy is well-established, with clinical trials showing significant improvement in psychotic symptoms compared to placebo (RR 0.67, 95% CI 0.56–0.80) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Haloperidol is synthesized through a multi-step process starting from 4-chlorobenzophenone. The key steps involve the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with 4-fluorobutyrophenone to yield this compound. The reaction conditions typically involve the use of solvents such as chloroform and reagents like benzyl halide under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Haloperidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions with reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include this compound metabolites such as this compound glucuronide, reduced this compound, and reduced this compound glucuronide .
Scientific Research Applications
Chemistry
In chemistry, haloperidol is used as a reference compound in the study of antipsychotic drugs. Its derivatives are explored for their potential pharmacological activities .
Biology
In biological research, this compound is used to study the effects of dopamine receptor antagonism on various physiological and behavioral processes. It serves as a tool to understand the role of dopamine in the brain .
Medicine
Medically, this compound is extensively used to manage symptoms of schizophrenia, acute psychosis, and Tourette syndrome. It is also used off-label for conditions like Huntington’s disease and intractable hiccups .
Industry
In the pharmaceutical industry, this compound is a critical component in the development of new antipsychotic medications. Its pharmacokinetic and pharmacodynamic properties are studied to design better therapeutic agents .
Mechanism of Action
Haloperidol exerts its effects primarily by blocking dopamine D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is believed to contribute to the symptoms of psychosis. By inhibiting dopamine receptors, this compound helps in normalizing the neurotransmitter balance in the brain, thereby alleviating symptoms like hallucinations, delusions, and agitation .
Comparison with Similar Compounds
Haloperidol vs. Risperidone
Risperidone, an atypical antipsychotic, shares structural similarities with this compound but exhibits distinct binding properties. While both target DRD2, this compound binds to a second extended binding pocket (SEBP) in DRD2, inducing a 1.5–2 Å compaction of the binding pocket compared to risperidone’s interaction with the extracellular binding pocket (EBP) . This structural difference correlates with functional outcomes:
- Catalepsy Liability : this compound’s effective dose (ED50) for catalepsy is ~1.0× its ED50 for blocking amphetamine-induced hyperlocomotion, indicating high EPS risk. Risperidone has a wider margin (ED50 ratio ~5.0) due to additional serotonin 5-HT2A receptor antagonism .
- Receptor Selectivity : this compound shows 10-fold higher selectivity for DRD2 over DRD3/DRD4 compared to risperidone .
Table 1: this compound vs. Risperidone
Parameter | This compound | Risperidone |
---|---|---|
D2 Ki (nM) | 2.0 | 4.9 |
5-HT2A Activity | None | Antagonist |
Catalepsy ED50 Ratio* | 1.0 | 5.0 |
Binding Pocket | SEBP | EBP |
*Ratio of catalepsy ED50 to hyperlocomotion-blocking ED50 .
This compound vs. Aripiprazole and Clozapine
Aripiprazole (partial D2 agonist) and clozapine (atypical antipsychotic) demonstrate improved EPS profiles:
- Catalepsy Margins : Clozapine and aripiprazole have ED50 ratios of ~10 and ~12, respectively, due to limbic vs. striatal D2 selectivity and 5-HT2A modulation .
- Receptor Profiles : Unlike this compound, clozapine has broad affinity for serotonin (5-HT2A/2C), histamine, and adrenergic receptors, reducing EPS risk .
Table 2: Second-Generation Antipsychotics
Compound | D2 Ki (nM) | Catalepsy ED50 Ratio | Key Mechanism |
---|---|---|---|
This compound | 2.0 | 1.0 | Pure D2 antagonist |
Aripiprazole | 1.7 | 12 | D2 partial agonist |
Clozapine | 160 | 10 | 5-HT2A/D2 antagonist |
Tropane Analogs of this compound
Tropane-modified this compound derivatives (e.g., Compound 9) reduce D2 binding affinity (Ki = 38 nM vs. This compound’s 2 nM) and catalepsy (MAED = 22.5 vs. 1.0 for this compound). This highlights the role of D2 receptor engagement in EPS .
Finazines: Structural Analogs with Multitarget Profiles
Finazines, identified via zebrafish behavioral screening, mimic this compound’s antipsychotic effects but differ structurally (Tanimoto similarity <30%). They bind serotonin-2, adrenergic alpha-2, and sigma receptors but show stronger dopamine transporter (DAT) inhibition and weaker D2 affinity .
Dibenzazecine Compounds (LE Series)
LE404, a dibenzazecine derivative, reverses this compound’s receptor selectivity, showing 25-fold preference for D1 over D2 receptors (pKi: D1 = 8.25, D2 = 7.02). This contrasts with this compound’s D2 selectivity (D2 pKi = 9.0 vs. D1 pKi = 6.5) .
JNJ-37822681: Fast-Dissociating D2 Antagonist
JNJ-37822681 has a faster off-rate from D2 receptors than this compound, resulting in a larger specificity margin (catalepsy vs. antipsychotic efficacy) comparable to olanzapine .
Dopamine Stabilizers
Compounds like (-)-OSU6162 and ACR16 stabilize dopamine transmission without full D2 blockade. At 33–78% D2 occupancy, they reduce psychosis-like behaviors in rats with minimal catalepsy, unlike this compound .
Biological Activity
Haloperidol is a butyrophenone antipsychotic primarily used to treat schizophrenia and acute psychosis. Its biological activity is primarily mediated through its antagonistic effects on dopamine D2 receptors in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and clinical implications based on recent research findings.
This compound exerts its pharmacological effects mainly by competitively blocking post-synaptic dopamine D2 receptors . This blockade reduces dopaminergic neurotransmission, which is crucial for alleviating symptoms of psychosis. However, the mechanism is complex and involves several other neurotransmitter systems.
- Dopamine Receptor Antagonism : this compound's primary action is on D2 receptors, leading to decreased dopaminergic activity in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia such as hallucinations and delusions .
- GABAergic and Glutamatergic Modulation : Chronic administration of this compound has been shown to alter the expression of proteins involved in GABAergic and glutamatergic synaptic transmission. Specifically, it enhances GABA receptor activity while modulating glutamate receptors, affecting both excitatory and inhibitory synaptic transmission in the striatum .
Biological Effects
Recent studies have highlighted various biological effects of this compound:
- Proteomic Changes : A study involving proteomic analysis revealed that chronic this compound treatment significantly alters over 400 proteins in the striatum, impacting synaptic transmission related to glutamate and GABA .
- Neuronal Excitability : Chronic treatment has been found to decrease the excitability of D2 medium spiny neurons (MSNs) while not affecting D1 MSNs' intrinsic excitability. This suggests a selective impact on different neuronal populations within the striatum .
- Cardiovascular Effects : Safety pharmacology studies indicate that this compound can prolong the QT interval, potentially leading to serious cardiac events such as torsades de pointes .
Clinical Evidence
This compound has been extensively studied in clinical settings, providing insights into its efficacy and safety profile:
- COVID-19 Patients : An observational study assessed this compound's effects in hospitalized COVID-19 patients. It found no significant association between this compound use and adverse outcomes like intubation or death, suggesting that its use in this context may not be beneficial .
- Extrapyramidal Symptoms : In comparative studies with atypical antipsychotics like risperidone, this compound was associated with a higher prevalence of extrapyramidal side effects (EPS), indicating a need for careful monitoring when prescribing .
Case Studies
Several case studies have documented this compound's effectiveness in treating specific conditions:
- A report described three cases of delusions of infestation successfully treated with this compound, demonstrating its rapid efficacy in acute psychotic symptoms .
- Another study highlighted its role in managing Tourette syndrome, where this compound showed significant benefits compared to placebo .
Summary Table of Biological Effects
Biological Activity | Description |
---|---|
Dopamine D2 Receptor Blockade | Reduces dopaminergic transmission; alleviates positive psychotic symptoms |
GABAergic Modulation | Enhances GABA receptor activity; increases inhibitory synaptic transmission |
Glutamatergic Modulation | Alters glutamate receptor expression; affects excitatory synaptic activity |
QT Interval Prolongation | Potential risk for cardiac arrhythmias; requires monitoring |
Extrapyramidal Symptoms | Higher incidence compared to atypical antipsychotics |
Q & A
Basic Research Questions
Q. How is haloperidol-induced catalepsy validated as a preclinical model for Parkinsonism, and what methodological parameters are critical for reproducibility?
- Methodological Answer : this compound-induced catalepsy in rodents is a widely accepted model for studying Parkinsonian motor deficits. Key parameters include:
- Dose selection : 1.0 mg/kg this compound (intraperitoneal) is optimal for inducing catalepsy without excessive mortality .
- Assessment methods : The horizontal bar test is most frequently used, with catalepsy duration measured at 30- to 120-minute intervals post-administration .
- Species/strain : Wistar rats are preferred due to consistent responses .
- Validation : Compare results with positive controls (e.g., Levodopa) to confirm antiparkinsonian efficacy of tested compounds .
Q. What statistical approaches are recommended for analyzing survival outcomes in observational studies of this compound use in critically ill patients?
- Methodological Answer : Use multivariable Cox regression models adjusted for covariates (e.g., age, comorbidities) and inverse probability weighting to address confounding. Time-dependent variable analysis mitigates immortal time bias when this compound is administered post-admission . For missing data, apply multiple imputation techniques instead of complete-case analysis to preserve sample size .
Q. How can researchers assess the dose-dependent neurotoxic effects of this compound in preclinical studies?
- Methodological Answer : Histological evaluations (e.g., H&E staining) of brain regions like the prefrontal cortex in Sprague-Dawley rats are standard. Dose ranges (2–10 mg/kg) administered over 6 days can differentiate transient effects from irreversible neuronal death. Gliosis and cell death are quantified using immunohistochemistry (e.g., GFAP for astrocytes, TUNEL for apoptosis) .
Advanced Research Questions
Q. How do genetic factors influence this compound pharmacokinetics and adverse reactions in preclinical models?
- Methodological Answer : Strain-specific pharmacogenomic studies in mice (e.g., NZO, B6 strains) reveal variations in plasma this compound levels and motor side effects. Design diallel crosses to isolate additive genetic effects. Calibrate dosages to body weight and adiposity, and measure brain-to-plasma ratios to distinguish pharmacokinetic vs. pharmacodynamic variability .
Q. What experimental designs optimize this compound nanocrystal formulations for enhanced drug delivery?
- Methodological Answer : Employ a 3² factorial design with independent variables (e.g., polymer:drug and surfactant:drug ratios). Use response surface methodology to optimize particle size, zeta potential, and cumulative drug release. Validate using in vitro dissolution tests and stability-indicating HPLC methods under ICH guidelines .
Q. How can contradictions in this compound’s efficacy and safety data across clinical trials be reconciled?
- Methodological Answer : Conduct meta-regression to identify moderators (e.g., patient demographics, delirium severity). Use Cochrane risk-of-bias tools to assess study quality. For example, the AID-ICU trial found no long-term mortality benefit with this compound, but secondary outcomes (e.g., agitation reduction) varied due to heterogenous sedation protocols .
Q. What strategies improve the translational validity of this compound studies from animal models to human trials?
- Methodological Answer : Standardize endpoints (e.g., Richmond Agitation-Sedation Scale [RASS] in humans vs. catalepsy duration in rodents). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dose regimens across species. Validate biomarkers (e.g., plasma HVA levels for dopamine blockade) .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034150 | |
Record name | Haloperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |
Record name | SID855969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Haloperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HALOPERIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.8X10-11 mm Hg @ 25 °C /Estimated/ | |
Record name | HALOPERIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain, it exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. Schizophrenia is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain. Dopamine-antagonizing medications such as haloperidol, therefore, are thought to improve psychotic symptoms by halting this over-production of dopamine. The optimal clinical efficacy of antipsychotics is associated with the blockade of approximately 60 % - 80 % of D2 receptors in the brain. While the exact mechanism is not entirely understood, haloperidol is known to inhibit the effects of dopamine and increase its turnover. Traditional antipsychotics, such as haloperidol, bind more tightly than dopamine itself to the dopamine D2 receptor, with dissociation constants that are lower than that for dopamine. It is believed that haloperidol competitively blocks post-synaptic dopamine (D2) receptors in the brain, eliminating dopamine neurotransmission and leading to the relief of delusions and hallucinations that are commonly associated with psychosis. It acts primarily on the D2-receptors and has some effect on 5-HT2 and α1-receptors, with negligible effects on dopamine D1-receptors. The drug also exerts some blockade of α-adrenergic receptors of the autonomic system. Antagonistic activity regulated through dopamine D2 receptors in the chemoreceptive trigger zone (CTZ) of the brain renders its antiemetic activity. Of the three D2-like receptors, only the D2 receptor is blocked by antipsychotic drugs in direct relation to their clinical antipsychotic abilities. Clinical brain-imaging findings show that haloperidol remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans. A common adverse effect of this drug is the development of extrapyramidal symptoms (EPS), due to this tight binding of haloperidol to the dopamine D2 receptor. Due to the risk of unpleasant and sometimes lifelong extrapyramidal symptoms, newer antipsychotic medications than haloperidol have been discovered and formulated. Rapid dissociation of drugs from dopamine D2 receptors is a plausible explanation for the improved EPS profile of atypical antipsychotics such as [DB00734]. This is also consistent with the theory of a lower affinity for D2 receptors for these drugs. As mentioned above, haloperidol binds tightly to the dopamine receptor, potentiating the risk of extrapyramidal symptoms, and therefore should only been used when necessary., Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action., Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action. | |
Record name | Haloperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HALOPERIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |
CAS No. |
52-86-8 | |
Record name | Haloperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloperidol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | haloperidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | haloperidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Haloperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haloperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOPERIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151.5 °C | |
Record name | Haloperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HALOPERIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.